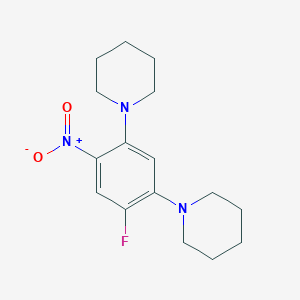![molecular formula C25H30N2O2 B5186580 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide, also known as BPMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPMP is a synthetic compound that belongs to the class of benzofuran derivatives and has been studied for its unique properties.
Wirkmechanismus
The mechanism of action of 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide is not fully understood, but it is believed to interact with specific receptors in the brain, including dopamine and serotonin receptors. 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have an affinity for these receptors, which can modulate their activity and lead to various physiological effects.
Biochemical and Physiological Effects:
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and behavior, and the improvement of cognitive function. 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has also been reported to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has several advantages as a research tool, including its high potency and selectivity for specific receptors. 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide can also be easily synthesized and purified, making it a useful compound for laboratory experiments. However, there are also some limitations to the use of 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide, including the development of new drugs for the treatment of neurological disorders, the investigation of its potential as an antioxidant and anti-inflammatory agent, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the mechanism of action of 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide and to optimize its synthesis and purification methods.
Synthesemethoden
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide can be synthesized using a multi-step process that involves the reaction of benzofuran, piperidine, and benzyl chloride with N-methylpropanamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the final product. The synthesis of 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been reported in several research articles, and the process has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Several research studies have reported the use of 3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide as a ligand for specific receptors in the brain, which has led to the development of new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-N-benzyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-26(18-21-7-3-2-4-8-21)25(28)12-11-20-13-15-27(16-14-20)19-23-17-22-9-5-6-10-24(22)29-23/h2-10,17,20H,11-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRRHUWSFAEASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5186506.png)

![6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)
![2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone](/img/structure/B5186514.png)
![4-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5186519.png)
![3-{1-[3-(benzyloxy)-4-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5186521.png)
![1-benzyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5186531.png)
![methyl 4-{[7-[(3-methoxypropanoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5186535.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5186550.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-methyl-2-(4-morpholinyl)propyl]propanamide](/img/structure/B5186552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)
